Biotin-PEG4-MeTz
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Overview
Description
Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group. This compound is particularly useful in the preparation of biotinylated conjugates through its reaction with trans-cyclooctene . The compound is known for its high purity and stability, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing this compound to bind to these molecules and exert its effects .
Mode of Action
The mode of action of this compound involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .
Biochemical Pathways
It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of this compound’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with this compound may also influence its action
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-MeTz plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the terminal methyltetrazine group present in this compound, which reacts with trans-cyclooctene . This reaction allows this compound to be used in the preparation of biotinylated conjugates .
Cellular Effects
Given its role in the preparation of biotinylated conjugates , it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its terminal methyltetrazine group reacting with trans-cyclooctene . This reaction enables this compound to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-MeTz is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a polyethylene glycol (PEG) spacer, which is then linked to a methyltetrazine group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactorsQuality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-MeTz primarily undergoes click chemistry reactions, specifically with trans-cyclooctene. This reaction is highly specific and efficient, forming stable biotinylated conjugates .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include trans-cyclooctene and various solvents like DMSO. The reaction conditions typically involve room temperature and neutral pH, although specific conditions may vary depending on the desired application .
Major Products Formed
The major products formed from the reactions of this compound are biotinylated conjugates. These conjugates are used in various applications, including protein labeling and the preparation of antibody-drug conjugates .
Scientific Research Applications
Biotin-PEG4-MeTz has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the preparation of biotinylated compounds.
Biology: Employed in the labeling of proteins and other biomolecules for detection and purification.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS: Another biotinylation reagent that reacts with primary amines.
Biotin-PEG4-Alkyne: Used in copper-catalyzed azide-alkyne cycloaddition reactions.
Biotin-PEG4-Azide: Utilized in Staudinger ligation and other azide-based click reactions
Uniqueness
Biotin-PEG4-MeTz is unique due to its methyltetrazine group, which allows for rapid and specific reactions with trans-cyclooctene. This specificity and efficiency make it particularly valuable in applications requiring precise biotinylation, such as the preparation of antibody-drug conjugates .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKDWZJCYTWCS-ZEZDXWPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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